罗格列酮马来酸盐
描述
罗格列酮马来酸盐是一种属于噻唑烷二酮类的抗糖尿病药物。 它主要用于改善2型糖尿病患者的血糖控制,通过增强机体对胰岛素的敏感性来实现 。 该化合物以商品名Avandia上市,以其降低胰岛素抵抗和减少肝脏葡萄糖输出的作用而闻名 .
科学研究应用
罗格列酮马来酸盐在科学研究中具有广泛的应用:
化学: 用于药物合成和制剂相关的研究。
生物学: 研究重点是其对细胞过程和胰岛素敏感性的影响。
医学: 它被广泛研究,用于治疗2型糖尿病,以及其在治疗阿尔茨海默病等其他疾病方面的潜在益处.
工业: 该化合物用于开发控释药物递送系统.
作用机制
生化分析
Biochemical Properties
Rosiglitazone maleate functions as a selective ligand for PPARγ, a nuclear receptor that regulates the transcription of insulin-responsive genes involved in glucose production, transport, and utilization. By binding to PPARγ, rosiglitazone maleate enhances the sensitivity of tissues to insulin, thereby reducing insulin resistance. This interaction also leads to a decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels, contributing to its anti-inflammatory effects .
Cellular Effects
Rosiglitazone maleate exerts significant effects on various cell types, particularly adipocytes, hepatocytes, and muscle cells. In adipocytes, it promotes adipogenesis and enhances glucose uptake by increasing the expression of glucose transporter type 4 (GLUT4). In hepatocytes, rosiglitazone maleate reduces gluconeogenesis, thereby lowering hepatic glucose output. Additionally, it influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to lipid metabolism and inflammation .
Molecular Mechanism
The molecular mechanism of rosiglitazone maleate involves its binding to PPARγ, which leads to the activation of this receptor. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in glucose and lipid metabolism, insulin sensitivity, and inflammation. Rosiglitazone maleate also inhibits the activity of enzymes involved in gluconeogenesis, further contributing to its hypoglycemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rosiglitazone maleate have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that prolonged exposure to rosiglitazone maleate can lead to sustained improvements in insulin sensitivity and glycemic control. There are also concerns about potential adverse effects, such as cardiovascular risks, which have been observed in long-term studies .
Dosage Effects in Animal Models
The effects of rosiglitazone maleate vary with different dosages in animal models. At therapeutic doses, it effectively improves insulin sensitivity and glycemic control. At higher doses, rosiglitazone maleate has been associated with adverse effects, including cardiovascular toxicity and increased risk of heart failure. Studies in animal models have shown that the compound can reduce systemic lipid availability and improve lipid profiles, but these benefits must be weighed against the potential risks at higher dosages .
Metabolic Pathways
Rosiglitazone maleate is extensively metabolized in the liver through pathways involving cytochrome P450 enzymes, primarily CYP2C8 and, to a lesser extent, CYP2C9. The metabolism involves N-demethylation, hydroxylation, and conjugation with sulfate and glucuronic acid, resulting in inactive metabolites. Understanding these metabolic pathways is crucial for evaluating potential drug-drug interactions and optimizing therapeutic strategies .
Transport and Distribution
Rosiglitazone maleate is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 99%. It is highly protein-bound (>99%) and is distributed extensively throughout the body. The compound is transported within cells and tissues, where it interacts with transporters and binding proteins that facilitate its localization and accumulation. The distribution of rosiglitazone maleate is influenced by its high affinity for PPARγ, which is expressed in various tissues, including adipose tissue, liver, and muscle .
Subcellular Localization
Rosiglitazone maleate primarily localizes to the nucleus, where it exerts its effects by binding to PPARγ. The subcellular localization is critical for its function, as it allows the compound to regulate gene expression by interacting with nuclear receptors and transcription factors. The targeting signals and post-translational modifications of rosiglitazone maleate direct it to specific compartments within the cell, ensuring its effective action on metabolic pathways .
准备方法
合成路线和反应条件
罗格列酮马来酸盐的合成涉及多个步骤。 一种常用的方法包括在二甲基甲酰胺中,用叔丁醇钾存在下,使2-(N-甲基-N-(2-吡啶基)氨基)乙醇与4-氟苯甲醛反应 。 该反应生成中间体,然后进行进一步反应生成罗格列酮马来酸盐。
工业生产方法
罗格列酮马来酸盐的工业生产通常涉及将药物通过非水乳化/溶剂蒸发法包封在如Eudragit® RS100等聚合物中 。 该方法可确保药物包封效率高,并具有控释特性。
化学反应分析
反应类型
罗格列酮马来酸盐会发生多种化学反应,包括:
氧化: 该反应可能在特定条件下发生,导致生成氧化衍生物。
还原: 还原反应可以改变分子内的官能团。
取代: 取代反应可以在芳环或其他官能团的不同位置发生。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 .
主要产物
这些反应产生的主要产物取决于所用特定条件和试剂。 例如,氧化可能生成羟基化衍生物,而还原可能导致生成还原类似物 .
相似化合物的比较
类似化合物
吡格列酮: 另一种噻唑烷二酮类药物,具有类似的作用机制,但药代动力学特性不同。
曲格列酮: 一种较早的噻唑烷二酮类药物,因安全问题而从市场上撤回。
独特之处
罗格列酮马来酸盐的独特之处在于它选择性地与PPARγ结合,而不影响PPARα,这使其区别于同类中的其他化合物 。 这种选择性作用有助于其特异性治疗效果和副作用谱。
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023569 | |
Record name | Rosiglitazone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
68.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155141-29-0 | |
Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosiglitazone Maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rosiglitazone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rosiglitazone Maleate?
A1: Rosiglitazone Maleate is a thiazolidinedione that primarily works by increasing insulin sensitivity. [, , , ] It achieves this by acting as a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). [, ] This receptor is primarily found in adipose tissue but also exists in skeletal muscle and the liver. [, , ]
Q2: How does activation of PPARγ lead to improved glycemic control?
A2: Activation of PPARγ by Rosiglitazone Maleate leads to several downstream effects: [, , ]
- Increased glucose uptake in peripheral tissues: Particularly in skeletal muscle and adipose tissue, enhancing the body's ability to utilize glucose. [, , , ]
- Reduced hepatic gluconeogenesis: Suppressing the liver's production of glucose, further contributing to blood glucose control. [, , ]
- Improved beta-cell function: Studies suggest that Rosiglitazone Maleate may also improve the function of pancreatic beta-cells, enhancing insulin secretion. [, ]
Q3: Does the concentration of Rosiglitazone Maleate affect its absorption in the body?
A3: Studies in rats have shown that the concentration of Rosiglitazone Maleate does not significantly impact its absorption kinetics. [] This suggests that the absorption process might follow a first-order kinetic model, primarily driven by passive diffusion. []
Q4: What is the chemical structure and molecular formula of Rosiglitazone Maleate?
A4: Rosiglitazone Maleate is a thiazolidinedione derivative. It exists as a racemate due to a single chiral center, with its enantiomers being functionally indistinguishable due to rapid interconversion. []
Q5: What is the molecular weight of Rosiglitazone Maleate?
A5: The molecular weight of Rosiglitazone Maleate is 473.52 g/mol (free base: 357.44 g/mol). []
Q6: Are there any specific spectroscopic data available for Rosiglitazone Maleate?
A6: While the provided abstracts do not delve into detailed spectroscopic analysis, they do highlight the use of UV-spectrophotometry for analyzing Rosiglitazone Maleate in pharmaceutical formulations. [, , ] Specific wavelengths mentioned include 247 nm and 228 nm. [] Research also points to the use of surface-enhanced Raman scattering (SERS) to study the co-adsorption of Rosiglitazone Maleate with other drugs like Pioglitazone Hydrochloride on nano-silver surfaces. []
Q7: How does Rosiglitazone Maleate behave in binary solvent systems like Dimethylsulfoxide-water?
A8: In Dimethylsulfoxide-water mixtures, Rosiglitazone Maleate displays a solubility curve with a maximum solubility point that significantly exceeds its ideal solubility. [] This deviation from the ideal behavior suggests strong solute-solvent interactions, potentially due to solvation of the drug by the solvent mixture. [] The Extended Hildebrand Solubility Approach has proven useful in predicting this solubility behavior. []
Q8: What are some formulation challenges associated with Rosiglitazone Maleate, and how are they addressed?
A9: Rosiglitazone Maleate's limited solubility, particularly in aqueous environments, poses a significant challenge in pharmaceutical formulation. [, , ] Several approaches have been investigated to enhance its solubility and bioavailability:
- Solid dispersions: Utilizing carriers like PVP K30 have been shown to significantly improve the dissolution rate of Rosiglitazone Maleate in both distilled water and simulated intestinal fluid. []
- Floating Drug Delivery Systems: This approach, employing polymers like HPMC, aims to increase gastric residence time and thereby enhance drug absorption. [, ]
- Mucoadhesive Microspheres: Formulations using polymers like sodium carboxymethyl cellulose and Carbopol 934 have shown promise in providing sustained release of Rosiglitazone Maleate within the gastrointestinal tract. []
- Transdermal Delivery: Research suggests that Rosiglitazone Maleate possesses promising transdermal delivery potential, especially when enhanced by techniques like iontophoresis. [, ]
Q9: What can you tell me about the stability of Rosiglitazone Maleate under different conditions?
A10: While the provided abstracts don't provide comprehensive stability data, studies indicate that Rosiglitazone Maleate is susceptible to degradation under certain conditions, particularly in alkaline environments. [, ] Forced degradation studies using acid, base, oxidation, heat, and UV light have revealed degradation products. [] The development of a stability-indicating high-performance liquid chromatography (HPLC) method highlights the importance of monitoring Rosiglitazone Maleate stability during its shelf life. []
Q10: What analytical methods are commonly employed in the characterization and quantification of Rosiglitazone Maleate?
A10: Several analytical techniques are used to study Rosiglitazone Maleate:
- UV-Spectrophotometry: Frequently used for quantitative analysis, particularly in pharmaceutical formulations. [, , ]
- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for both qualitative and quantitative analysis, especially in determining related substances and impurities. [, , , ]
- Surface-Enhanced Raman Spectroscopy (SERS): Utilized to study the co-adsorption behavior of Rosiglitazone Maleate with other drugs on nano-silver surfaces. []
Q11: What is the significance of analytical method validation for Rosiglitazone Maleate?
A12: Validation of analytical methods is crucial to ensure the accuracy, precision, and specificity of the results obtained during drug development, manufacturing, and quality control. [, ] For Rosiglitazone Maleate, this is particularly important given its potential for degradation and the need to monitor its levels accurately in both pharmaceutical formulations and biological samples. [, ]
Q12: How does Rosiglitazone Maleate interact with other antidiabetic medications like Metformin Hydrochloride?
A13: Rosiglitazone Maleate exhibits synergism with other antidiabetic drugs possessing different mechanisms of action, notably Metformin Hydrochloride. [, ] Combining these drugs offers a multi-faceted approach to managing type 2 diabetes. [, , ]
- Metformin Hydrochloride: Enhances glucose uptake in peripheral tissues and reduces hepatic gluconeogenesis. [, ]
- Rosiglitazone Maleate: Improves insulin sensitivity in muscle, liver, and adipose tissue while also potentially enhancing beta-cell function. [, , ]
Q13: What are the effects of Rosiglitazone Maleate on cardiovascular risk factors in patients with type 2 diabetes?
A13: Studies suggest that Rosiglitazone Maleate treatment can positively influence several cardiovascular risk factors in patients with type 2 diabetes:
- Improved Glycemic Control: Effectively reduces fasting plasma glucose (FPG) and HbA1c levels. [, , , , , , , , ]
- Positive Lipid Profile Changes: While there might be slight increases in total cholesterol, LDL cholesterol, and triglycerides, HDL cholesterol levels tend to remain stable or even improve. [, , , ]
- Reduced Inflammation: Studies show potential for reducing inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6). [, ]
- Microalbuminuria Improvement: May contribute to a decrease in microalbuminuria, a marker of kidney damage. []
- Arterial Stiffness Reduction: Demonstrates potential for reducing brachial-ankle pulse wave velocity (baPWV), indicating an improvement in arterial stiffness. [, ]
Q14: Are there specific genetic factors that might influence the response to Rosiglitazone Maleate treatment?
A16: Research suggests a potential link between the adiponectin gene (ADIPOQ) and the response to Rosiglitazone Maleate treatment in patients with type 2 diabetes. [] Specifically, individuals carrying the TG or GG genotype of the ADIPOQ SNP +45 might exhibit a better response to Rosiglitazone Maleate compared to those with the TT genotype. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。